molecular formula C27H38N2O4 B8377995 Nicotinic acid, 2,2,10,10-tetramethylundecamethylene ester CAS No. 85018-61-7

Nicotinic acid, 2,2,10,10-tetramethylundecamethylene ester

Cat. No. B8377995
CAS RN: 85018-61-7
M. Wt: 454.6 g/mol
InChI Key: JSWSDRHAZYIGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04454145

Procedure details

A suspension of 53.10 grams (0.3 mole) of nicotinoyl chloride hydrochloride in 150 ml of anhydrous pyridine was added in 2 hours under stirring with a solution of 12.2 grams (0.05 mole) of 2,2,10,10-tetramethyl-1,11-undecanediol in 30 ml of anhydrous pyridine while keeping the temperature at about 70° C. The reaction was refluxed and stirred for 36 hours then, after cooling, the formed precipitate was removed by filtration. The filtrate was evaporated under vacuum and the obtained residue was treated with a mixture of 200 ml of diethyl ether and 100 ml of an 8% aqueous solution of sodium bicarbonate. The organic layer was separated and washed first with 100 of a 3% aqueous solution of sodium bicarbonate and then with 100 ml of water. After evaporating the diethyl ether in vacuo the obtained residue was dissolved in 50 ml of methylene chloride, the organic solution was twice washed with 30 ml of 1N hydrochloric acid and twice with 50 of water, dried over sodium sulphate and finally brought to dryness. The residue was crystallized from ethanol thus obtaining 11.80 grams of the title product, having m.p. 70°-71° C. Yield: 52% of theoretical.
Quantity
53.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
Cl.[C:2](Cl)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1.[CH3:11][C:12]([CH3:27])([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([CH3:26])([CH3:25])[CH2:23][OH:24])[CH2:13][OH:14]>N1C=CC=CC=1>[C:2]([O:24][CH2:23][C:22]([CH3:26])([CH3:25])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][C:12]([CH3:27])([CH3:11])[CH2:13][O:14][C:2](=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
53.1 g
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
12.2 g
Type
reactant
Smiles
CC(CO)(CCCCCCCC(CO)(C)C)C
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 36 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at about 70° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
the formed precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under vacuum
ADDITION
Type
ADDITION
Details
the obtained residue was treated with a mixture of 200 ml of diethyl ether and 100 ml of an 8% aqueous solution of sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed first with 100 of a 3% aqueous solution of sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
After evaporating the diethyl ether in vacuo the obtained residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 50 ml of methylene chloride
WASH
Type
WASH
Details
the organic solution was twice washed with 30 ml of 1N hydrochloric acid and twice with 50 of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethanol

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C(C1=CN=CC=C1)(=O)OCC(CCCCCCCC(COC(C1=CN=CC=C1)=O)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.